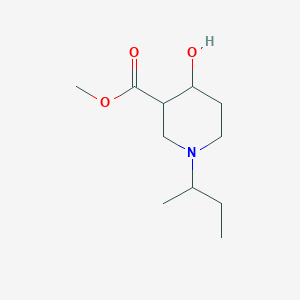
(4-(2-氟乙基)哌啶-1-基)(吡咯烷-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, or 4-FEPM, is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure makes it an ideal candidate for a variety of laboratory experiments, as well as for therapeutic applications. 4-FEPM has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in the laboratory.
科学研究应用
合成和结构探索
Prasad 等人 (2018) 的一项研究Prasad 等人 (2018)重点关注一种新型生物活性杂环的合成和结构探索,该杂环经过评估具有抗增殖活性。该化合物的结构使用各种光谱技术进行了表征,并通过 X 射线衍射研究进行了确认。分子结构通过分子间和分子内氢键稳定,并使用 Hirshfeld 表面分析来分析分子间相互作用。
晶体结构和 DFT 研究
黄等人 (2021) 报道了硼酸酯中间体的合成,包括与“(4-(2-氟乙基)哌啶-1-基)(吡咯烷-3-基)甲酮”相关的化合物,并使用 X 射线衍射和密度泛函理论 (DFT) 分析了它们的晶体结构和构象黄等人 (2021)。该研究揭示了 DFT 优化后的分子结构与晶体结构的理化性质和一致性。
抗白血病活性
Vinaya 等人 (2011) 合成了几种衍生物以探索与哌啶骨架相关的抗癌作用。其中,某些化合物对人白血病细胞表现出显着的抗增殖活性,表明了开发新型抗白血病药物的潜力Vinaya 等人 (2011)。
抗菌活性
Mallesha 和 Mohana (2014) 开发了 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,并评估了它们的体外抗菌和抗真菌活性。一些化合物对测试的致病菌株表现出良好的抗菌活性Mallesha 和 Mohana (2014)。
神经保护活性
Zhong 等人 (2020) 设计并合成了芳氧基乙胺衍生物,评估了它们对谷氨酸诱导的细胞死亡和急性脑缺血的神经保护作用。该研究确定了几种具有有效神经保护活性的化合物,为开发新的抗缺血性卒中药物提供了希望Zhong 等人 (2020)。
属性
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-5-1-10-3-7-15(8-4-10)12(16)11-2-6-14-9-11/h10-11,14H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFBCQVHYKLIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

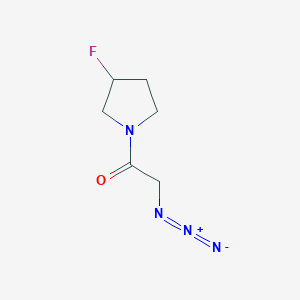
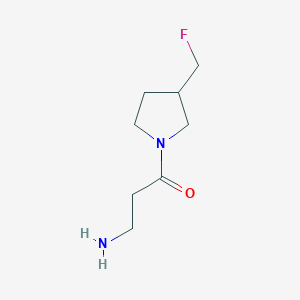


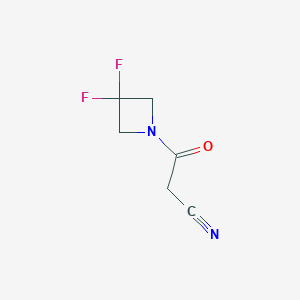

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
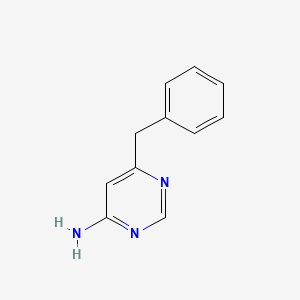
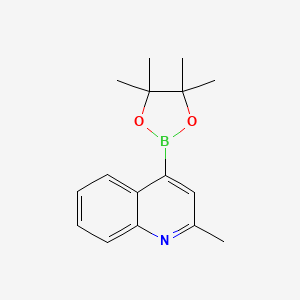
![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
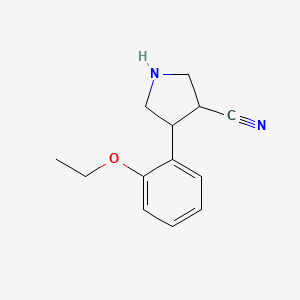
![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
